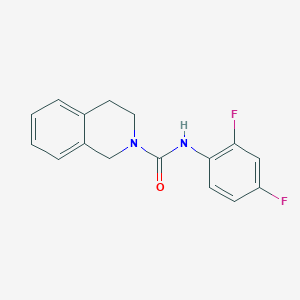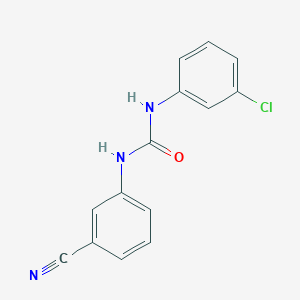
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 48664, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of NMDA receptor antagonists and has been shown to have neuroprotective effects in various animal models.
Wirkmechanismus
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664 is a non-competitive antagonist of the NMDA receptor. It binds to a site on the receptor that is distinct from the glutamate binding site and prevents the influx of calcium ions into the cell. This prevents the activation of various signaling pathways that lead to cell death and neurodegeneration.
Biochemical and Physiological Effects:
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, prevent the activation of pro-inflammatory pathways, and promote the survival of neurons in animal models of neurodegenerative diseases. It has also been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664 is that it has been extensively studied in animal models and has shown promising results. It is also a selective NMDA receptor antagonist, which reduces the risk of off-target effects. However, one limitation is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664. One direction is to further investigate its potential therapeutic applications in animal models of neurodegenerative diseases and chronic pain. Another direction is to investigate its safety and efficacy in clinical trials in humans. Additionally, further research is needed to understand the long-term effects of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664 on the brain and other organs.
Synthesemethoden
The synthesis of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664 involves the reaction of 3-chloroaniline with methylsulfonyl chloride to form N-(3-chlorophenyl)methylsulfonamide. This compound is then reacted with glycine to form N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been shown to have analgesic effects in animal models of chronic pain.
Eigenschaften
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-16(14,15)12(6-9(11)13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNDXUPUORUUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)





![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)


![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)
